molecular formula C21H27N5O2 B6922730 N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-3-(propanoylamino)benzamide

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-3-(propanoylamino)benzamide

Cat. No.: B6922730
M. Wt: 381.5 g/mol
InChI Key: OIUDTTVTAXMBBR-UHFFFAOYSA-N
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Description

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-3-(propanoylamino)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a piperidine ring, which is further substituted with an ethylpyrimidine group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Properties

IUPAC Name

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-3-16-12-19(23-14-22-16)26-10-6-9-18(13-26)25-21(28)15-7-5-8-17(11-15)24-20(27)4-2/h5,7-8,11-12,14,18H,3-4,6,9-10,13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUDTTVTAXMBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC(C2)NC(=O)C3=CC(=CC=C3)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-3-(propanoylamino)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, which is then coupled with the benzamide derivative. The key steps include:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as ethylpyrimidine and piperidine precursors.

    Coupling Reaction: The piperidine intermediate is then reacted with a benzamide derivative under suitable conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-3-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The benzamide and piperidine moieties can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-3-(propanoylamino)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-3-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A similar compound with a pyrazine moiety instead of the ethylpyrimidine group.

    N-(piperidine-4-yl)benzamide: A simpler analog lacking the ethylpyrimidine substitution.

Uniqueness

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-3-(propanoylamino)benzamide is unique due to the presence of the ethylpyrimidine group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzamide derivatives and may contribute to its specific interactions with molecular targets.

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